5-(3-Aminopropyl)-2-methoxyphenol hydrochloride
Description
Properties
IUPAC Name |
5-(3-aminopropyl)-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-5-4-8(3-2-6-11)7-9(10)12;/h4-5,7,12H,2-3,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRSEGSFYGZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2-methoxyphenol hydrochloride typically involves the reaction of 2-methoxyphenol with 3-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride has been studied for its interaction with adenosine receptors, particularly the A3 adenosine receptor (A3AR). Research indicates that this compound acts as an agonist for A3AR, which is implicated in various physiological processes including inflammation and neuroprotection.
Binding Affinity Studies
A study demonstrated the binding affinity of this compound to the A3AR, showing promising results with a binding affinity of approximately 25.8 nM. This suggests its potential as a lead compound for developing new drugs targeting A3AR-related pathways .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Its structural similarity to dopamine and other catecholamines suggests potential applications in treating neurological disorders. In vitro studies have indicated that it may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions that include methylation and reductive amination techniques. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity.
Synthesis Example
One notable synthesis method involves:
- Starting with 2-methoxyphenol.
- Performing a series of reactions including alkylation to introduce the aminopropyl group.
- Concluding with hydrochloride salt formation to increase solubility and stability .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Adenosine Receptor Agonism : A study published in 2023 explored the design of macrocyclic compounds based on this structure, demonstrating enhanced selectivity for A3AR compared to other adenosine receptors .
- Neuroprotective Effects : Research indicated that compounds similar to this compound exhibit neuroprotective properties in animal models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's .
Comparative Data Table
Mechanism of Action
The mechanism by which 5-(3-Aminopropyl)-2-methoxyphenol hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activity. The methoxyphenol structure can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues of 5-(3-Aminopropyl)-2-methoxyphenol Hydrochloride
The compound is compared to four key analogs (Table 1):
Key Observations :
Chain Length and Substituents: The 3-aminopropyl chain in the target compound increases hydrophobicity compared to the 2-aminoethyl chain in 4-O-methyldopamine .
Pharmacological Implications :
- 4-O-Methyldopamine is a well-characterized impurity in dopamine formulations and a metabolite of L-Dopa, with documented effects on neurotransmitter pathways .
- The target compound’s longer alkyl chain may reduce blood-brain barrier penetration compared to 4-O-methyldopamine, limiting central nervous system activity.
Degradation and Stability :
- Phenolic compounds with methoxy groups (e.g., 2-methoxyphenol derivatives) are prone to biodegradation via bacterial processes, as seen in lignin degradation studies .
- The aminopropyl side chain may confer greater stability against enzymatic degradation compared to ethyl or methyl analogs.
Biological Activity
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and biochemical interactions, supported by research findings and case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H15ClN2O2
- Molecular Weight : 232.69 g/mol
- IUPAC Name : this compound
The compound contains both an amino group and a methoxy group, which contribute to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonds and ionic interactions. The methoxy group enhances the compound's solubility, while the amino group may influence its reactivity and binding affinity to biological targets .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study assessing various derivatives, compounds similar to this one showed selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating less effectiveness against Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| 5-(3-Aminopropyl)-2-methoxyphenol | B. subtilis | 16 µg/mL |
| 5-(3-Aminopropyl)-2-methoxyphenol derivatives | E. coli | >128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, which is a critical factor for therapeutic applications .
Case Study: Cytotoxicity Testing
In a comparative study, the cytotoxic effects of this compound were evaluated against several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast), A549 (lung), HepG2 (liver)
- Concentration Range : 0 - 100 µM
- Results :
- MCF-7: IC50 = 25 µM
- A549: IC50 = 30 µM
- HepG2: IC50 = 20 µM
These results indicate significant potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of similar compounds reveals that the positioning of functional groups significantly influences biological activity. The presence of electron-donating groups such as methoxy enhances antimicrobial and anticancer properties, while electron-withdrawing groups tend to reduce activity .
Table 2: Structure-Activity Relationship Insights
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| Methoxy group present | Antimicrobial | Increased potency |
| Amino group present | Anticancer | Induction of apoptosis |
| Electron-withdrawing substituents | Reduced activity | Decreased binding affinity |
Q & A
Q. What are the optimal synthesis conditions for 5-(3-aminopropyl)-2-methoxyphenol hydrochloride to maximize yield and purity?
Methodological Answer: The synthesis of this compound typically involves introducing an aminopropyl group to a methoxyphenol precursor. Key parameters include:
- Solvent selection : Polar solvents like ethanol or methanol enhance solubility and reaction rates, as demonstrated in analogous phenolic amine syntheses .
- Reaction temperature : Ice-cold conditions (0–5°C) during nitrosation steps minimize side reactions, as shown in procedures for structurally related compounds .
- Purification : Post-synthesis, repeated washing with dichloromethane/methanol mixtures (e.g., 9.5:0.5 v/v) removes unreacted precursors, improving purity .
Q. How can researchers characterize the structural and chemical properties of this compound?
Methodological Answer: Characterization requires a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminopropyl chain (δ ~2.5–3.5 ppm for CH₂ groups) and methoxy group (δ ~3.8 ppm) .
- HPLC-MS : Quantifies purity and identifies trace impurities (e.g., unreacted intermediates) .
- Elemental analysis : Validates molecular formula consistency (C₁₀H₁₆ClNO₂) .
Advanced Research Questions
Q. What strategies resolve contradictions in analytical data when this compound co-elutes with structurally similar impurities?
Methodological Answer: Co-elution challenges arise in pharmaceutical impurity profiling due to structural analogs (e.g., 4-O-methyldopamine hydrochloride). Solutions include:
- Orthogonal separation : Pairing reversed-phase HPLC with ion-pair chromatography improves resolution .
- High-resolution mass spectrometry (HR-MS) : Distinguishes compounds with identical nominal masses but differing exact masses (e.g., C₁₀H₁₆ClNO₂ vs. C₉H₁₃ClNO₂) .
- Spectral deconvolution : Software tools like MassHunter® separate overlapping peaks using UV/Vis and MS/MS fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should follow ICH guidelines:
- Forced degradation : Expose the compound to acidic (HCl, pH 1–3), basic (NaOH, pH 10–12), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours .
- Monitoring : Use HPLC with diode-array detection to track degradation products (e.g., demethylated or oxidized derivatives) .
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Q. What experimental designs mitigate cross-reactivity of this compound in receptor-binding assays targeting phenolic amines?
Methodological Answer: To minimize cross-reactivity in biological assays:
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-dopamine) to quantify displacement by the compound at varying concentrations .
- Selectivity panels : Test against related receptors (e.g., adrenergic, serotonergic) to identify off-target interactions .
- LC-MS/MS metabolite profiling : Confirm the absence of reactive intermediates (e.g., quinone derivatives) that may non-specifically bind to proteins .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed solubility of this compound?
Methodological Answer: Discrepancies often stem from polymorphic forms or counterion effects. Strategies include:
- Crystallography : Identify polymorphs via X-ray diffraction to correlate solubility with crystal packing .
- Counterion screening : Test alternative salts (e.g., sulfate, phosphate) to improve aqueous solubility .
- Solubility parameter modeling : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
Advanced Method Development
Q. What synthetic routes enable site-specific isotopic labeling of this compound for pharmacokinetic studies?
Methodological Answer: Isotopic labeling (e.g., ¹³C, ¹⁵N) requires:
- Precursor-directed synthesis : Introduce labeled aminopropyl groups using ¹³C-enriched acrylonitrile or ¹⁵N-ammonia in reductive amination steps .
- Post-synthetic modification : Exchange HCl with deuterated HCl (DCl) in polar aprotic solvents (e.g., DMSO-d₆) to label the counterion .
Analytical Challenges in Biological Matrices
Q. How can researchers optimize extraction protocols for this compound from complex biological samples?
Methodological Answer: Extraction efficiency depends on:
- Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., C18/SCX) to retain the compound while removing phospholipids .
- Derivatization : Enhance LC-MS sensitivity by reacting the primary amine with dansyl chloride or AccQ-Tag reagents .
- Matrix-matched calibration : Prepare standards in blank plasma to correct for ion suppression/enhancement effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
